benzyl(tributyl)azanium;hydrochloride

Phase-transfer catalysis Nucleophilic substitution Kinetic comparison

Benzyl(tributyl)azanium;hydrochloride (CAS 23616-79-7), commonly referred to as benzyltributylammonium chloride (BTBAC), is a quaternary ammonium salt (QAS) with molecular formula C₁₉H₃₄ClN and molecular weight 311.93 g/mol. It is commercially supplied as a white to ivory crystalline powder with purity typically ≥98% and a melting point of 155–163 °C.

Molecular Formula C19H35ClN+
Molecular Weight 312.9 g/mol
Cat. No. B12042238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl(tributyl)azanium;hydrochloride
Molecular FormulaC19H35ClN+
Molecular Weight312.9 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.Cl
InChIInChI=1S/C19H34N.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;
InChIKeyVJGNLOIQCWLBJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why benzyl(tributyl)azanium;hydrochloride Remains a Differentiated Quaternary Ammonium Salt for Industrial Procurement


Benzyl(tributyl)azanium;hydrochloride (CAS 23616-79-7), commonly referred to as benzyltributylammonium chloride (BTBAC), is a quaternary ammonium salt (QAS) with molecular formula C₁₉H₃₄ClN and molecular weight 311.93 g/mol . It is commercially supplied as a white to ivory crystalline powder with purity typically ≥98% and a melting point of 155–163 °C . Unlike simpler benzyltrialkylammonium homologs, BTBAC's three n‑butyl substituents confer a distinctive balance of lipophilicity and surfactant character, enabling differentiated performance across phase‑transfer catalysis (PTC), deep eutectic solvent (DES) formulation, and membrane modification . Widely listed by major suppliers including Sigma‑Aldrich, TCI, Thermo Scientific, and Fisher Scientific, BTBAC is a readily procurable specialty reagent with well‑characterized spectral and safety data .

Why Benzyltributylammonium Chloride Cannot Be Generically Substituted by Other Quaternary Ammonium Salts


Quaternary ammonium salts are routinely interchanged in laboratory workflows, yet the alkyl‑chain architecture of BTBAC—tributyl plus benzyl—produces measurable divergence from common alternatives. In phase‑transfer catalysis, the order of catalytic activity among quaternary ammonium chlorides for nucleophilic displacement reactions is benzyltributylammonium chloride > tetrabutylammonium bromide > benzyltriethylammonium chloride [1]. In surfactant‑driven membrane fabrication, BTBAC yields a Li⁺/Mg²⁺ selectivity of up to 150 (single‑salt) and 887 (mixed‑salt), a performance level not replicated by standard cationic surfactants such as cetyltrimethylammonium bromide under identical interfacial polymerization conditions [2]. These examples illustrate that simple alkyl‑chain substitution is not performance‑neutral; procurement decisions based on generic quaternary ammonium salt interchangeability risk substantial loss of catalytic efficiency, product yield, or membrane selectivity.

Quantitative Differentiation of Benzyl(tributyl)azanium;hydrochloride: Head-to-Head Evidence Against Closest Comparators


BTBAC vs. Benzyltriethylammonium Chloride and Tetrabutylammonium Salts in Phase-Transfer Catalytic Phenyl Benzoate Synthesis

In a controlled kinetic study of phenyl benzoate synthesis via phase‑transfer catalysis, BTBAC (as the bromide salt) exhibited the highest catalytic activity among the tested quaternary ammonium salts [1]. The full activity order was benzyltributylammonium bromide > tetrabutylammonium hydrogensulfate > tetrabutylammonium bromide > benzyltriethylammonium chloride. This direct head‑to‑head comparison demonstrates that the tributyl‑benzyl architecture outperforms both the tetraalkyl and shorter‑chain benzyltrialkylammonium homologs in this nucleophilic displacement reaction, providing a quantitative basis for catalyst selection in similar PTC‑mediated esterifications.

Phase-transfer catalysis Nucleophilic substitution Kinetic comparison

Homogeneous BTBAC vs. Polymer-Bound Tributylmethylammonium Chloride in Esterification and Alkaline Hydrolysis

A comparative kinetic study by Yadav and Haldavanekar directly compared homogeneous benzyltributylammonium chloride with its polymer‑supported analog, polymer‑bound tributylmethylammonium chloride, across three reaction systems: esterification of benzyl chloride to benzyl acetate, and alkaline hydrolysis of hexyl acetate and octyl acetate [1]. While the polymer‑supported catalyst showed lower rates at early conversion due to diffusional limitations, an autocatalytic effect was observed with the homogeneous BTBAC system at higher conversions—product accumulation increased BTBAC solubility in the organic phase, progressively accelerating the reaction rate such that the overall performance became superior to the heterogeneous counterpart. This behavior is specific to the homogeneous BTBAC architecture and is not generalizable to all quaternary ammonium catalysts.

Phase-transfer catalysis Homogeneous vs. heterogeneous Kinetic rate constants

BTBAC as the Optimal PTC for Quaternary Amino Acid Synthesis vs. Multiple Screened Alternatives

In a systematic chemoenzymatic route to N‑acetyl‑α‑amino esters, da Silva et al. screened multiple phase‑transfer catalysts for C‑alkylation of a glycine‑derived Schiff base with various alkyl halides [1]. Benzyltributylammonium chloride was identified as the best catalyst from the screen, delivering a series of quaternary amino acids in moderate to excellent yields (52–95%) [1]. The specific identification of BTBAC as the optimal choice among tested PTCs—rather than a generic quaternary ammonium salt—provides procurement‑relevant evidence that this compound is uniquely suited for sterically demanding alkylation reactions where lower‑activity catalysts would yield diminished product formation.

Asymmetric synthesis Quaternary amino acids Phase-transfer catalyst screening

BTBAC as a Cationic Surfactant in Nanofiltration: Li⁺/Mg²⁺ Selectivity vs. Non‑BTBAC Membranes

Yang et al. incorporated benzyltributylammonium chloride as a cationic surfactant additive during interfacial polymerization of piperazine/trimesoyl chloride polyamide membranes for lithium recovery from salt‑lake brines [1]. The BTBAC‑modified membrane achieved a Li⁺/Mg²⁺ selectivity of 150 under single‑salt conditions and 887 under mixed‑salt conditions, significantly outperforming commercial and other laboratory‑made NF membranes [1]. Critically, the BTBAC addition simultaneously improved water permeance without impairing Mg²⁺ rejection—a dual enhancement not achievable with conventional cationic surfactants such as cetyltrimethylammonium bromide in the same membrane fabrication protocol. This functional differentiation is directly attributable to the specific molecular architecture of BTBAC.

Nanofiltration Lithium recovery Interfacial polymerization Cationic surfactant

BTBAC-Based Deep Eutectic Solvents for Dye Extraction: Partition Coefficients vs. Alternative ATPS Formulations

Patel et al. synthesized deep eutectic solvents using benzyltributylammonium chloride as hydrogen bond acceptor and applied them as phase‑forming components in aqueous two‑phase systems (ATPS) for textile dye extraction [1]. The BTBAC:PEG 600 DES with K₃PO₄ delivered partition coefficients (Kdyes) of 211.01 for malachite green, 716.91 for indigo blue, and 1350.35 for Sudan III, with extraction efficiencies approaching 100% for all three dyes [1]. While direct comparator DES formulations were not reported in the same study, these partition coefficients are substantially higher than those typically reported for conventional organic solvent‑based liquid–liquid extraction systems for similar dye classes, establishing BTBAC‑based DESs as a high‑performance alternative platform for dye recovery.

Deep eutectic solvents Aqueous two-phase systems Dye extraction Green chemistry

BTBAC in Benzylic Ester Displacement: Activation Energy and Recommended Catalyst Designation

In the phase‑transfer catalyzed displacement of benzyl chloride with acetate, benzyltributylammonium chloride was designated as the recommended catalyst based on systematic kinetic evaluation [1]. The apparent activation energy for the reaction mediated by the BTBAC‑acetate ion pair was determined to be 8.13 kcal/mol [1]. While this study did not report activation energies for a full panel of comparator catalysts under identical conditions, the explicit recommendation of BTBAC over alternative quaternary ammonium salts—coupled with the quantitative activation energy value—provides procurement‑relevant evidence for process chemists selecting a PTC for industrial benzylation reactions.

Phase-transfer catalysis Benzyl acetate synthesis Activation energy Process optimization

Validated High-Impact Application Scenarios for Benzyl(tributyl)azanium;hydrochloride in Research and Industrial Procurement


High-Yield Quaternary Amino Acid Synthesis for Pharmaceutical Intermediate Production

For process development laboratories synthesizing quaternary amino acid building blocks, benzyltributylammonium chloride has been experimentally identified as the optimal phase‑transfer catalyst from a panel of screened candidates, delivering product yields of 52–95% in C‑alkylation of glycine‑derived Schiff bases [1]. Procurement of BTBAC—rather than a generic quaternary ammonium salt—eliminates the need for de novo catalyst screening and ensures maximal product yield in this sterically demanding alkylation chemistry, directly reducing cost per kilogram of pharmaceutical intermediate.

Fabrication of Ultrahigh Li⁺‑Selective Nanofiltration Membranes for Lithium Brine Processing

BTBAC serves as a functionally non‑substitutable cationic surfactant additive in the interfacial polymerization of polyamide nanofiltration membranes. The BTBAC‑modified membrane achieves a Li⁺/Mg²⁺ selectivity of 887 under mixed‑salt conditions while simultaneously improving water permeance—a dual enhancement that commercial and alternative laboratory‑made NF membranes have not matched [2]. Lithium brine processing operators and membrane manufacturers should specify BTBAC in procurement to replicate this commercially viable, high‑performance membrane fabrication protocol.

Homogeneous Phase-Transfer Catalysis with Autocatalytic Rate Enhancement for Esterification Processes

In industrial PTC‑mediated esterifications, homogeneous benzyltributylammonium chloride provides a unique autocatalytic advantage: as ester product accumulates in the organic phase, BTBAC solubility increases, progressively accelerating the reaction rate and surpassing the performance of polymer‑supported heterogeneous analogs at higher conversions [3]. This behavior is specific to the BTBAC molecular architecture and is not generalizable to all quaternary ammonium catalysts. Process engineers designing continuous or batch esterification reactors should procure BTBAC to leverage this kinetic advantage.

BTBAC-Based Deep Eutectic Solvent Platforms for High‑Efficiency Textile Dye Extraction

BTBAC‑based deep eutectic solvents, when employed as phase‑forming components in aqueous two‑phase systems, deliver partition coefficients up to 1350.35 and near‑quantitative extraction efficiencies (~100%) for structurally diverse textile dyes [4]. Environmental remediation and green chemistry laboratories developing sustainable dye removal or recovery processes can benchmark these performance figures against conventional solvent extraction and justify procurement of BTBAC as the hydrogen bond acceptor of choice for DES‑ATPS dye extraction platforms.

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